molecular formula C11H10ClN3OS B7820350 2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one

2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one

Cat. No.: B7820350
M. Wt: 267.74 g/mol
InChI Key: OGZIPZGNRUPAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol typically involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-4,6-dichloropyrimidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol can be compared with other similar compounds, such as:

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one, with similar structural features but different reactivity and applications.

    4-Chlorobenzyl mercaptan: Another precursor, which contributes the 4-chlorophenylthio moiety to the final compound.

    Sulfoxides and sulfones: Oxidation products of this compound, with different chemical and biological properties.

Properties

IUPAC Name

2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZIPZGNRUPAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)N=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SCC2=CC(=O)N=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.